N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide is an organic compound with a complex structure, combining an indole derivative and a benzo oxazepine moiety. This compound is often explored for its potential applications in various fields such as medicinal chemistry and pharmaceuticals due to its intricate molecular design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. Starting with the preparation of the core benzo oxazepine structure, a series of nucleophilic substitution and condensation reactions are employed. Typical reagents might include ethyl chloroformate and various amines under controlled temperature and pressure conditions. Solvents such as dichloromethane or dimethylformamide are often used.
Industrial Production Methods
On an industrial scale, the production of this compound may involve batch processing or continuous flow methods to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis or catalytic processes can also be utilized to enhance reaction efficiency and reduce production times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: : Reactions with oxidizing agents can modify its structure, potentially creating more reactive intermediates.
Reduction: : Reducing agents can alter specific functional groups within the molecule, which might be useful for further synthetic applications.
Substitution: : This compound can engage in nucleophilic or electrophilic substitution reactions, often used to introduce or modify functional groups.
Common Reagents and Conditions
Reagents such as sodium borohydride (for reduction) or potassium permanganate (for oxidation) are commonly used, with conditions varying from mild to severe depending on the desired outcome.
Major Products
The products formed depend on the specific reaction conditions and reagents used, but can include various functionalized derivatives of the original compound, which may exhibit different biological activities or chemical properties.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in organic synthesis, facilitating the construction of more complex molecules for pharmaceuticals or other advanced materials.
Biology
In biological research, it is studied for its potential effects on biological systems, potentially serving as a lead compound in drug discovery processes.
Medicine
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
The compound’s versatile chemical nature makes it useful in creating specialized materials or as a component in the development of new industrial chemicals.
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19-13-26-18-7-2-1-4-14(18)12-23(19)11-10-22-20(25)16-5-3-6-17-15(16)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORKJZAFOBLPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.